molecular formula C7H6I2 B159001 3,4-Diiodotoluene CAS No. 1608-47-5

3,4-Diiodotoluene

Cat. No. B159001
CAS RN: 1608-47-5
M. Wt: 343.93 g/mol
InChI Key: FMLVOCILLTZUSX-UHFFFAOYSA-N
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Description

3,4-Diiodotoluene is a chemical compound with the linear formula C7H6I2 . It is part of the iodotoluenes, which are aryl iodides based on toluene where at least one aromatic hydrogen atom is replaced with an iodine atom . The molecular weight of 3,4-Diiodotoluene is 343.935 .


Molecular Structure Analysis

The molecular structure of 3,4-Diiodotoluene is represented by the linear formula C7H6I2 . This indicates that the compound consists of a toluene (C7H8) where two of the hydrogen atoms are replaced by iodine atoms.


Physical And Chemical Properties Analysis

3,4-Diiodotoluene is a liquid at room temperature . Its molecular weight is 343.93 .

Scientific Research Applications

Synthesis and Electronic Properties of Functionalized Polymers

Research has been conducted on the synthesis and properties of functionalized polymers, including 3,4-Diiodotoluene derivatives. For instance, the synthesis of chloromethyl-functionalized ethylenedioxythiophene, a precursor to functionalized derivatives, has shown potential in applications like organic devices due to its conductive properties (Segura et al., 2006).

Chemical Reactions and Derivatives

Studies have been done on the Friedel–Crafts acylation of aromatic halogen derivatives, including the reactions with isomeric iodotoluenes, which afford varying proportions of diiodotoluenes (Gore et al., 1971). This research highlights the potential of 3,4-Diiodotoluene in synthetic chemistry applications.

Quantum Dots for Imaging and Diagnostics

Quantum dots, including those related to 3,4-Diiodotoluene derivatives, have been studied for their applications in live cell and in vivo imaging, as well as diagnostics (Michalet et al., 2005). These studies suggest significant potential for medical and biological research.

Electrochemical Applications

The electropolymerization of derivatives like 3,4-Diiodotoluene has been investigated for its potential in electrochemical applications, such as in supercapacitors (Turhan et al., 2012). This research points towards the utility of these compounds in energy storage technologies.

Bioelectronics and Medical Applications

Recent advancements in bioelectronics have highlighted the use of 3,4-Diiodotoluene derivatives. For example, the application of poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives in bioelectronics, including biocompatible conducting polymer layers and electrodes for electrophysiology, demonstrates the biomedical potential of these compounds (Mantione et al., 2017).

Safety And Hazards

3,4-Diiodotoluene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1,2-diiodo-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6I2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLVOCILLTZUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399146
Record name 3,4-Diiodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diiodotoluene

CAS RN

1608-47-5
Record name 1,2-Diiodo-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1608-47-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Diiodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIIODOTOLUENE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Blum, W Baidossi, Y Badrieh… - The Journal of …, 1995 - ACS Publications
Elemental tellurium catalyzes transfer of halogen from (CHC12) 2, from C2HCI5 and from (CHBr2) 2, to the phenylated diynes 1-3, 17, 20, and 24, in which the alkyne moieties are in …
Number of citations: 0 pubs.acs.org
FM LOGULLO - 1965 - search.proquest.com
Anthranilic acids were diazotized by alkyl nitrites in aprotic media to give benzenediazonium-2-carboxylates (l) which decompose in situ to benzynes, nitrogen and carbon dioxide. …
Number of citations: 0 search.proquest.com
GA Tomaselli, J Cui, Q Chen, JF Bunnett - Journal of the Chemical …, 1992 - pubs.rsc.org
The title reaction effects replacement of iodine by hydrogen. It occurs by a radical chain mechanism involving a crucial step of electron transfer to the aryl iodide. By two different but …
Number of citations: 0 pubs.rsc.org
AB Rubin - 1967 - search.proquest.com
The author has attended the Graduate School in the Department of Chemistry of the University of Rochester since September, 1962. His work was supervised by Dr. Jack A. Kampmeier. …
Number of citations: 0 search.proquest.com
GW CLARK III - 1971 - search.proquest.com
Thermal decomposition of o-iodophenylazotriphenylmethane (I-PAT) in oxygen-free benzene gives iodobenzene (0.15-0.35%), biphenyl (0.5-1.2%), 1, 2-diiodobenzene (2.0-4.1%), 2-…
Number of citations: 0 search.proquest.com
PP CARUSO - 1969 - search.proquest.com
FACTORS AFFECTING POLAR ADpTog Page 1 70-5082 CARUSO, Paul Philip, 1942. FACTORS AFFECTING POLAR ADpTog TO ARYNES, Case Western Reserve University, Ph.D., …
Number of citations: 0 search.proquest.com

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